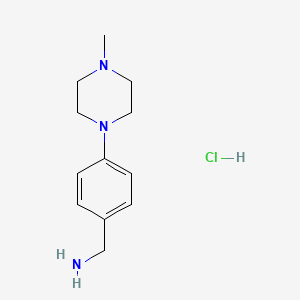

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(4-methylpiperazin-1-yl)phenyl]methanamine;hydrochloride. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and heterocyclic systems. The systematic name clearly indicates the presence of a substituted benzene ring, where the para position (4-position) contains a 4-methylpiperazin-1-yl substituent, and the benzene ring is further substituted with a methanamine group.

The compound belongs to several important chemical classifications that reflect its structural complexity. Primarily, it can be classified as a benzylamine derivative, given the presence of the methanamine group directly attached to the benzene ring. Simultaneously, it functions as a piperazine derivative due to the six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-positions. The piperazine moiety is further substituted with a methyl group at the 4-position of the ring system.

Alternative nomenclature systems provide additional systematic names for this compound. The Chemical Abstracts Service naming convention identifies it as Benzenemethanamine, 4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1). This naming approach emphasizes the benzenemethanamine core structure while treating the piperazine substituent as a modifying group. The specification "(1:1)" indicates the stoichiometric ratio between the organic base and hydrochloric acid in the salt formation.

The compound also appears in chemical databases under various synonyms, including 1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine hydrochloride and 1-[4-(4-Methyl-1-piperazinyl)phenyl]methanamine hydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining International Union of Pure and Applied Chemistry compliance.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₂₀ClN₃, representing the complete salt form of the compound. This formula accounts for the organic base component (C₁₂H₁₉N₃) combined with one equivalent of hydrochloric acid (HCl). The molecular weight of the hydrochloride salt is precisely 241.76 grams per mole, making it suitable for various pharmaceutical and research applications where specific molecular weight considerations are important.

Analysis of the elemental composition reveals the distribution of atoms within the molecule. The compound contains twelve carbon atoms forming the backbone structure, including the benzene ring, piperazine ring, and methyl substituents. Twenty hydrogen atoms are distributed across the various carbon centers and nitrogen atoms, with the additional hydrogen from the hydrochloride acid component. Three nitrogen atoms are present: two within the piperazine ring system and one in the primary amine group of the methanamine substituent. The single chlorine atom originates from the hydrochloric acid used in salt formation.

The parent compound, excluding the hydrochloride component, has the molecular formula C₁₂H₁₉N₃ with a molecular weight of 205.30 grams per mole. This free base form represents the neutral molecule before acid-base interaction with hydrochloric acid. The transformation from free base to hydrochloride salt involves protonation of one of the nitrogen centers, most likely the tertiary nitrogen in the piperazine ring system due to its higher basicity compared to the primary amine group.

| Parameter | Value |

|---|---|

| Molecular Formula (HCl Salt) | C₁₂H₂₀ClN₃ |

| Molecular Weight (HCl Salt) | 241.76 g/mol |

| Molecular Formula (Free Base) | C₁₂H₁₉N₃ |

| Molecular Weight (Free Base) | 205.30 g/mol |

| Carbon Atoms | 12 |

| Hydrogen Atoms (Total) | 20 |

| Nitrogen Atoms | 3 |

| Chlorine Atoms | 1 |

Simplified Molecular-Input Line-Entry System Notation and Stereochemical Considerations

The Simplified Molecular-Input Line-Entry System notation for this compound is represented as CN1CCN(CC1)C2=CC=C(C=C2)CN.Cl. This linear notation provides a complete description of the molecular connectivity, starting with the methyl group attached to one nitrogen of the piperazine ring, followed by the complete ring system, the benzene ring with para-substitution pattern, and the methanamine group, concluded with the chloride ion representation.

The International Chemical Identifier string for this compound is InChI=1S/C12H19N3.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;/h2-5H,6-10,13H2,1H3;1H. This hierarchical identifier provides standardized structural information that can be processed by chemical databases and software systems. The International Chemical Identifier Key, UNXRTSVFJOGWFZ-UHFFFAOYSA-N, serves as a unique digital fingerprint for this specific compound, enabling unambiguous identification across different chemical information systems.

Stereochemical analysis reveals that this compound lacks chiral centers, making it an achiral molecule. The absence of stereoisomerism simplifies its chemical behavior and eliminates concerns about enantiomeric purity in synthetic and analytical applications. The piperazine ring adopts a chair conformation similar to cyclohexane, with the methyl substituent and the phenyl-methanamine substituent occupying equatorial positions to minimize steric interactions.

The molecular geometry around the nitrogen atoms shows characteristic features of their hybridization states. The tertiary nitrogen in the piperazine ring exhibits pyramidal geometry with bond angles approaching the tetrahedral angle, while the primary amine nitrogen in the methanamine group displays similar pyramidal geometry. The benzene ring maintains its planar aromatic structure with the substituents adopting orientations that minimize steric hindrance.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis represents the definitive method for determining the three-dimensional structure of crystalline compounds. For this compound, crystallographic studies would provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. X-ray diffraction occurs when X-rays interact with the periodic array of atoms in a crystalline material, following Bragg's law: $$ n\lambda = 2d \sin \theta $$, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ represents half the scattering angle.

Single crystal X-ray diffraction techniques would be particularly valuable for this compound, as they provide complete structural determination including precise molecular geometry and crystal packing arrangements. The technique requires high-quality single crystals and employs monochromatic X-radiation, typically from molybdenum or copper sources, with detection systems capable of recording diffraction patterns with high precision. For organic compounds containing chlorine atoms, the anomalous scattering properties of chlorine can provide additional structural information and help determine absolute configuration when applicable.

Related crystallographic studies of similar piperazine-containing compounds have demonstrated the structural diversity possible within this chemical class. For instance, crystallographic analysis of a bromo-substituted compound with formula C₂₂H₂₃BrN₂O revealed triclinic crystal symmetry with specific unit cell parameters: a = 10.0543(1) Å, b = 11.4893(1) Å, c = 16.5853(1) Å, α = 93.152(1)°, β = 91.877(1)°, γ = 97.097(1)°. Such studies provide valuable insights into the structural preferences and intermolecular interactions characteristic of piperazine derivatives.

The crystallographic analysis of this compound would likely reveal important features regarding hydrogen bonding patterns, particularly involving the primary amine group and the chloride anion. The hydrochloride salt formation typically results in strong ionic interactions and hydrogen bonding networks that significantly influence crystal packing and physical properties. These structural features directly impact the compound's solubility, stability, and bioavailability characteristics.

| Crystallographic Parameter | Expected Range | Significance |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Molecular packing preference |

| Space Group | P21/c or P-1 | Symmetry elements present |

| Unit Cell Volume | 800-1200 ų | Molecular packing efficiency |

| Z value | 2-4 | Molecules per unit cell |

| Density | 1.2-1.4 g/cm³ | Crystal packing density |

| Bond Length C-N (aromatic) | 1.35-1.40 Å | Aromatic character |

| Bond Length C-N (aliphatic) | 1.45-1.50 Å | Saturated carbon-nitrogen |

Properties

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;/h2-5H,6-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRTSVFJOGWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810070-21-3 | |

| Record name | Benzenemethanamine, 4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-methylpiperazine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a ligand in binding studies to investigate receptor-ligand interactions.

Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. It may be used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Substituents

(a) Piperazine vs. Piperidine Derivatives

- Example : N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride ()

- Key Difference : Replaces the piperazine ring with a piperidine ring (saturated six-membered ring with one nitrogen atom).

- Impact : Piperidine lacks the second nitrogen atom in piperazine, reducing basicity and altering receptor binding selectivity. Piperazine derivatives generally exhibit stronger interactions with neurotransmitter receptors due to enhanced hydrogen bonding .

(b) Piperazine vs. Triazole Derivatives

- Example: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride () Key Difference: Substitutes the methylpiperazine group with a 1,2,4-triazole ring. However, it may reduce blood-brain barrier permeability compared to piperazine derivatives .

(c) Piperazine vs. Benzimidazole Derivatives

- Example : 1-[4-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride ()

- Key Difference : Replaces piperazine with a benzimidazole ring (fused benzene and imidazole).

- Impact : The benzimidazole moiety increases aromaticity and planar structure, favoring intercalation into DNA or binding to topoisomerases. This contrasts with the flexible piperazine ring, which is more suited for receptor modulation .

Substituent Modifications on the Phenyl Ring

(a) Chlorine Substituents

- Example: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride () Key Difference: Adds a chlorine atom at the 3-position of the phenyl ring. Impact: The electron-withdrawing chlorine group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. This compound may exhibit stronger antimicrobial activity compared to the non-halogenated parent compound .

(b) Methylthio and Propyl Groups

- Example: (R)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride () Key Difference: Replaces the methanamine group with a methylthio (-SMe) substituent.

Salt Form Variations

- Example: 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride () Key Difference: Dihydrochloride salt vs. trihydrochloride. Impact: The trihydrochloride form (3 HCl molecules) offers higher solubility in aqueous solutions compared to the dihydrochloride (2 HCl), which is critical for intravenous formulations. However, excess HCl may reduce shelf life due to hygroscopicity .

Functional Group Replacements

(a) Methanamine vs. Methanol

- Example: {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol () Key Difference: Replaces the primary amine (-CH₂NH₂) with a hydroxyl group (-CH₂OH). Impact: The hydroxyl group reduces basicity and eliminates the ability to form ammonium salts, decreasing solubility but increasing lipid solubility for CNS-targeted drugs .

(b) Pyrimidine and Pyridine Derivatives

- Example : (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride ()

- Key Difference : Replaces the phenyl ring with a pyridine ring containing a trifluoromethyl group.

- Impact : The electron-deficient pyridine ring enhances metabolic stability, while the trifluoromethyl group improves bioavailability and resistance to oxidation .

Comparative Data Table

Biological Activity

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride, a compound with significant pharmacological potential, has been studied for its various biological activities. This article provides a detailed overview of its biological effects, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H20ClN3. It features a piperazine ring, which is known for enhancing biological activity due to its ability to interact with various receptors and enzymes.

Biological Activity Overview

The compound exhibits multiple biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 of approximately 100 µM, which is significant in the context of inflammatory responses and related diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| 5-Lipoxygenase Inhibition | 5-LO | ~100 µM | |

| Antitumor Activity | Various cancer cell lines | Varies by study | |

| Kinase Inhibition | CDK4, CDK6, FGFR1 | <30 nM |

The primary mechanism of action for this compound involves enzyme inhibition. It has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed effective growth inhibition in multiple myeloma and mantle cell lymphoma models, highlighting its potential as an anticancer agent .

- Inflammation Models : The compound's ability to inhibit 5-LO suggests its potential use in treating inflammatory diseases. Studies indicated that by reducing leukotriene production, it could mitigate inflammation-related conditions .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the piperazine moiety can significantly affect its biological activity. For example, substituents on the phenyl ring can enhance potency against specific targets while maintaining acceptable toxicity profiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Notes |

|---|---|---|

| Piperazine Substituents | Enhanced binding affinity | Optimal for receptor interactions |

| Phenyl Ring Variants | Variable potency | Electron-donating groups increase activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves a multi-step process starting with 4-methylpiperazine and phenylmethanamine derivatives. Key steps include nucleophilic substitution, amine protection/deprotection, and salt formation with HCl. Automated reactors and continuous flow systems may improve yield (≥75%) and reduce impurities by controlling temperature and reactant concentrations .

- Optimization : Parameters like solvent polarity (e.g., ethanol vs. dichloromethane), catalyst loading (e.g., palladium for cross-coupling), and reaction time (6–24 hrs) should be systematically tested using Design of Experiments (DoE) frameworks.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for purity assessment?

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.3 ppm). Mass Spectrometry (MS) confirms the molecular ion peak ([M+H]⁺ at m/z 235.2) .

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Impurity profiling via LC-MS can detect by-products like unreacted intermediates .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazard Mitigation : The compound is classified under GHS with hazard codes H302 (harmful if swallowed) and H315 (skin irritation). Use fume hoods, nitrile gloves, and eye protection. Storage conditions: 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what experimental models quantify its affinity?

- Mechanistic Insight : The piperazine ring and methanamine group enable binding to serotonin (5-HT) and dopamine receptors. Radiolabeled binding assays (e.g., ³H-LSD for 5-HT₂A) measure IC₅₀ values, while electrophysiology (patch-clamp) assesses functional activity .

- Data Interpretation : Dose-response curves (log[agonist] vs. response) may show partial agonism. Cross-validate with knockout animal models to confirm target specificity.

Q. What strategies resolve contradictions in reported ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Case Study : Discrepancies in oral bioavailability (20–40%) may arise from species-specific metabolism (e.g., CYP3A4 in humans vs. CYP2D6 in rodents). Use in vitro microsomal assays and in vivo PK studies with LC-MS/MS quantification .

- Metabolite Identification : High-resolution MS (HRMS) detects phase I metabolites (e.g., N-demethylation) and phase II conjugates (glucuronidation). Compare metabolic stability across liver microsomes from different species.

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?

- Comparative Analysis : Replace the methyl group on piperazine with halogens (e.g., -Cl, -F) and assess changes in logP (lipophilicity) and receptor binding. Fluorination at the phenyl ring (para position) increases blood-brain barrier penetration (PAMPA-BBB assay) but may reduce solubility .

- SAR Table :

| Modification | LogP | 5-HT₂A IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| -H (Parent) | 2.1 | 45 | 0.8 |

| -F (para) | 2.4 | 32 | 0.5 |

| -Cl (meta) | 2.8 | 58 | 0.3 |

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- In Silico Tools : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitution. Retrosynthetic algorithms (e.g., Pistachio, Reaxys) propose feasible routes using available precursors like 4-chloroaniline .

- Validation : Compare predicted vs. experimental yields for reactions like Buchwald-Hartwig amination. Machine learning models (e.g., template relevance scoring) prioritize high-probability pathways .

Methodological Best Practices

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).

- Scale-Up Challenges : For gram-scale synthesis, replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs. Monitor reaction progress via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.